molecular formula C16H13F3O4 B6411489 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261937-19-2

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6411489
CAS RN: 1261937-19-2
M. Wt: 326.27 g/mol
InChI Key: IETXGUOHPJLNCZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95% (hereinafter referred to as 2-(4-MOMT)-5-MBA) is a synthetic compound with a wide range of applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. It is a white, odorless, crystalline solid with a melting point of 75-76 °C and a molecular weight of 300.28 g/mol. It is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO), and insoluble in water. 2-(4-MOMT)-5-MBA is a useful intermediate for the synthesis of other compounds, and has found application in the synthesis of drugs, dyes, and other chemicals.

Mechanism of Action

2-(4-MOMT)-5-MBA acts as a nucleophilic reagent in organic synthesis, allowing for the formation of various carbon-carbon and carbon-heteroatom bonds. It has been used in the synthesis of various compounds, including indoles, pyridines, and other heterocyclic compounds.
Biochemical and Physiological Effects
2-(4-MOMT)-5-MBA has not been studied for its biochemical or physiological effects. As it is an intermediate in the synthesis of various drugs and dyes, it is likely to have minimal, if any, direct effects on the body.

Advantages and Limitations for Lab Experiments

2-(4-MOMT)-5-MBA is a useful intermediate for the synthesis of various organic compounds, and has been used in the synthesis of drugs and dyes. It is soluble in methanol, ethanol, and 2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid, 95%, and insoluble in water, making it easy to work with in the laboratory. However, it is important to note that it is a highly reactive compound and should be handled with care.

Future Directions

2-(4-MOMT)-5-MBA has a wide range of potential applications in the fields of organic chemistry, biochemistry, and pharmaceuticals. Further research should be conducted to explore its potential uses in the synthesis of drugs, dyes, and other organic compounds. Additionally, further research should be conducted to explore its potential biochemical and physiological effects. Finally, research should be conducted to explore its potential applications in the fields of catalysis and materials science.

Synthesis Methods

2-(4-MOMT)-5-MBA can be synthesized using a variety of methods depending on the desired application. One example is the reaction of 4-methoxy-3-trifluoromethylbenzaldehyde (4-MOMTBA) with 5-methoxybenzoyl chloride in the presence of pyridine. This method yields a product with a purity of 95%. Another example is the reaction of 4-methoxy-3-trifluoromethylbenzene (4-MOMT) with 5-methoxybenzoic acid in the presence of anhydrous potassium carbonate, yielding a product with a purity of 98%.

Scientific Research Applications

2-(4-MOMT)-5-MBA has found application in the fields of organic chemistry, biochemistry, and pharmaceuticals. It has been used as a starting material in the synthesis of various drugs and dyes, including the antifungal drug terbinafine, the anti-inflammatory drug ibuprofen, and the fluorescent dye rhodamine B. It has also been used as a reagent in the synthesis of various organic compounds, including indoles and pyridines. Furthermore, 2-(4-MOMT)-5-MBA has been used in the synthesis of various biochemicals, including enzymes and cofactors.

properties

IUPAC Name

5-methoxy-2-[4-methoxy-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O4/c1-22-10-4-5-11(12(8-10)15(20)21)9-3-6-14(23-2)13(7-9)16(17,18)19/h3-8H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETXGUOHPJLNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC(=C(C=C2)OC)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692168
Record name 4,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-trifluoromethylphenyl)-5-methoxybenzoic acid

CAS RN

1261937-19-2
Record name 4,4'-Dimethoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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